(1R,2S)-1-methylcyclopentane-1,2-diol (1R,2S)-1-methylcyclopentane-1,2-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13872767
InChI: InChI=1S/C6H12O2/c1-6(8)4-2-3-5(6)7/h5,7-8H,2-4H2,1H3/t5-,6+/m0/s1
SMILES: CC1(CCCC1O)O
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol

(1R,2S)-1-methylcyclopentane-1,2-diol

CAS No.:

Cat. No.: VC13872767

Molecular Formula: C6H12O2

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S)-1-methylcyclopentane-1,2-diol -

Specification

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
IUPAC Name (1R,2S)-1-methylcyclopentane-1,2-diol
Standard InChI InChI=1S/C6H12O2/c1-6(8)4-2-3-5(6)7/h5,7-8H,2-4H2,1H3/t5-,6+/m0/s1
Standard InChI Key CVZBNRSGTBIHPO-NTSWFWBYSA-N
Isomeric SMILES C[C@]1(CCC[C@@H]1O)O
SMILES CC1(CCCC1O)O
Canonical SMILES CC1(CCCC1O)O

Introduction

Structural and Stereochemical Characteristics

The molecular formula of (1R,2S)-1-methylcyclopentane-1,2-diol is C6H12O2\text{C}_6\text{H}_{12}\text{O}_2, with a cyclopentane backbone substituted by a methyl group at C1 and hydroxyl groups at C1 and C2. The (1R,2S) configuration establishes a cis relationship between the hydroxyl groups, while the methyl group introduces steric effects that influence conformational dynamics.

Key structural features include:

  • Chirality: The stereogenic centers at C1 and C2 generate four possible stereoisomers. The (1R,2S) configuration is distinct from (1S,2R), (1R,2R), and (1S,2S) forms, with implications for biological activity .

  • Hydrogen Bonding: Vicinal hydroxyl groups facilitate intramolecular hydrogen bonding, stabilizing specific conformers. This interaction impacts solubility and reactivity.

  • Steric Effects: The methyl group at C1 creates torsional strain, potentially affecting ring puckering and intermolecular interactions .

Synthesis and Stereoselective Production

Despite limited direct reports on (1R,2S)-1-methylcyclopentane-1,2-diol, biocatalytic strategies for analogous 1,2-diols provide a framework for its potential synthesis. The ACS study on 1-phenylpropane-1,2-diol (PPD) demonstrates a modular two-step approach combining carboligases and alcohol dehydrogenases to achieve high stereoselectivity . Adapting these methods could involve:

Biocatalytic Carboligation

Using engineered carboligases (e.g., BAL or BFDL461A) to condense aldehydes into hydroxy ketone intermediates. For example:

Propanal+FormaldehydeCarboligase(1R)3-Hydroxy-2-methylpropanal\text{Propanal} + \text{Formaldehyde} \xrightarrow{\text{Carboligase}} (1R)-\text{3-Hydroxy-2-methylpropanal}

This step requires precise control over regioselectivity to position the methyl group correctly.

Stereoselective Reduction

Alcohol dehydrogenases (ADHs) such as LbADH or RADH reduce ketone intermediates to diols with >95% enantiomeric excess (ee) . For the target compound:

(1R)3-Hydroxy-2-methylpropanalADH(1R,2S)1-Methylcyclopentane-1,2-diol(1R)-\text{3-Hydroxy-2-methylpropanal} \xrightarrow{\text{ADH}} (1R,2S)-\text{1-Methylcyclopentane-1,2-diol}

Critical parameters include:

  • Solvent System: Microaqueous conditions (e.g., 1,5-pentanediol) enhance substrate solubility and enzyme stability .

  • Cofactor Regeneration: NADPH recycling via smart cosubstrates (e.g., 1,5-pentanediol) improves sustainability .

Table 1: Hypothetical Synthesis Conditions for (1R,2S)-1-Methylcyclopentane-1,2-Diol

ParameterValueSource Adaptation
CarboligaseBFDL461A (mutant)
ADHLbADH
Solvent1,5-Pentanediol
Product Concentration~60 g L1^{-1} (projected)
Stereoselectivity>95% ee

Physicochemical Properties

While direct data on (1R,2S)-1-methylcyclopentane-1,2-diol is sparse, inferences from similar diols suggest:

  • Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to hydroxyl groups, with reduced solubility in water compared to non-methylated analogs.

  • Thermal Stability: Decomposition above 200°C, consistent with cyclopentane diol derivatives .

  • Acidity: pKa\text{p}K_a values of ~12–14 for hydroxyl groups, typical for secondary alcohols.

Challenges and Research Gaps

  • Synthetic Scalability: Current biocatalytic methods for analogous diols achieve ~60 g L1^{-1} yields , but methyl-substituted variants may require optimized enzyme mutants.

  • Characterization Data: NMR and X-ray crystallography data for the target compound are unavailable, hindering conformational analysis.

  • Biological Screening: No studies directly assess the antimicrobial or therapeutic potential of (1R,2S)-1-methylcyclopentane-1,2-diol.

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